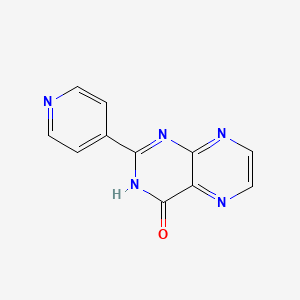
2-(Pyridin-4-yl)pteridin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-4-yl)pteridin-4(3H)-one is an organic compound belonging to the class of pteridines and derivatives This compound is characterized by the presence of a pyridine ring attached to a pteridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)pteridin-4(3H)-one typically involves the condensation of appropriate pyridine derivatives with pteridinone precursors. One common method involves the reaction of 4-aminopyridine with a pteridinone derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)pteridin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropteridines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropteridines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(Pyridin-4-yl)pteridin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives.
Biology: Studied for its potential role in enzyme inhibition and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)pteridin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(5-Chloro-2-fluorophenyl)-N-(pyridin-4-yl)pteridin-4-amine: A derivative with similar structural features but different substituents on the pteridine core.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with a pyridine ring attached to a pyrimidine core, exhibiting similar biological activities.
Uniqueness
2-(Pyridin-4-yl)pteridin-4(3H)-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H7N5O |
|---|---|
Molecular Weight |
225.21 g/mol |
IUPAC Name |
2-pyridin-4-yl-3H-pteridin-4-one |
InChI |
InChI=1S/C11H7N5O/c17-11-8-10(14-6-5-13-8)15-9(16-11)7-1-3-12-4-2-7/h1-6H,(H,14,15,16,17) |
InChI Key |
OCJKUMHBMZVQNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC3=NC=CN=C3C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-(7-Chloro-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepin-4-yl)ethanol](/img/structure/B11817643.png)


![[[(2S)-2-Isopropyl-5-methylcyclohexyl]oxy]acetic acid](/img/structure/B11817657.png)

